molecular formula C11H15BN2O4 B1316107 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1073371-93-3

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B1316107
M. Wt: 250.06 g/mol
InChI Key: KEOFPCPNACMWHS-UHFFFAOYSA-N
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Description

“2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BN2O4 . It’s an organic intermediate with borate and sulfonamide groups .


Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Chemical Reactions Analysis

The compound can be involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It’s an important intermediate in organic synthesis .


Physical And Chemical Properties Analysis

The compound is solid in form and has a melting point of 155-159 °C . Its molecular weight is 250.06 .

Scientific Research Applications

Molecular Structure and Chemical Reactivity

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been utilized in various chemical reactions due to its structural specificity. For instance, Sopková-de Oliveira Santos et al. (2003) explored its structural differences compared to its regioisomer, emphasizing variations in the orientation of the dioxaborolane ring and bond angles in the BO(2) group. These structural nuances influence its chemical reactivity, particularly in Suzuki coupling reactions, highlighting its utility as a building block in organic synthesis (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystal Structure Analysis

Further research by Huang et al. (2021) on boric acid ester intermediates with benzene rings, including compounds structurally similar to 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, has provided insight into the synthesis, crystal structure, and physicochemical properties of such compounds. Their study showcased the use of density functional theory (DFT) and X-ray diffraction for structural and conformational analysis, underscoring the relevance of these compounds in advanced material science and organic chemistry (Huang et al., 2021).

Application in Radiochemistry

Kim and Choe (2020) demonstrated the high-yield synthesis of 18 F-RO948, a tau imaging radiopharmaceutical, using 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in a Suzuki-Miyaura coupling reaction. This application underlines the compound's significance in developing diagnostic agents for neurodegenerative diseases, showcasing its versatility beyond basic chemical research (Kim & Choe, 2020).

Advanced Material Development

In the field of advanced materials, Fu et al. (2016) explored the efficient deboration reaction triggered by Schiff base substituents, using derivatives of 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This research highlighted its application in developing highly sensitive sensors for detecting hydrogen peroxide vapor, a key component in peroxide-based explosives. The study not only demonstrates the compound's role in synthetic organic chemistry but also its potential in creating innovative materials for security and environmental monitoring (Fu et al., 2016).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The compound has a wide range of applications in pharmacy and biology . It can be used as enzyme inhibitors or specific ligand drugs . In addition, it can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

properties

IUPAC Name

2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOFPCPNACMWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584859
Record name 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1073371-93-3
Record name 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Nitropyridine-5-boronic acid, pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Kim, YS Choe - Journal of Labelled Compounds and …, 2021 - Wiley Online Library
Recently developed tau imaging radiopharmaceuticals show specific uptake in tau protein‐rich regions in human brains without off‐target binding. These radiopharmaceuticals and …
S Wagner, R Teodoro… - Journal of Labelled …, 2017 - Wiley Online Library
Cyclic nucleotide phosphodiesterase 10A (PDE10A) regulates the level of the second messengers cAMP and cGMP in particular in brain regions assumed to be associated with …
A Ouach, J Vercouillie, E Bertrand, N Rodrigues… - European Journal of …, 2019 - Elsevier
In this paper we describe the design and synthesis of bis(Het)Aryl-1,2,3-triazole quinuclidine α7R ligands using an efficient three-step sequence including a Suzuki-Miyaura cross …
Number of citations: 7 www.sciencedirect.com
X Chen, Q Zhang, Y Zhang, J Fang, D Jiang… - European Journal of …, 2021 - Elsevier
18 F-Labelled pyrrolopyrimidines were synthesized and evaluated as positron emission tomography (PET) probes to determine leucine-rich repeat kinase 2 (LRRK2) expression in the …
Number of citations: 7 www.sciencedirect.com
B Bartels, P Cueni, D Muri, M Koerner - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
A scalable 5-step synthesis of the diazacarbazole derivative 1 used as tau PET tracer precursor is reported. Key features of this synthesis include a Buchwald-Hartwig amination, a Pd …
Number of citations: 5 www.sciencedirect.com

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